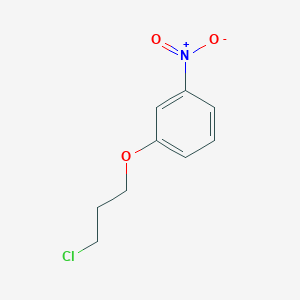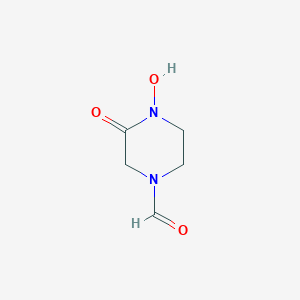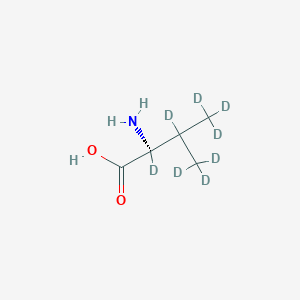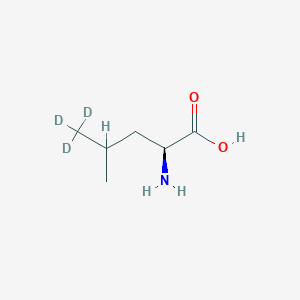
2,5-Bis((3-aminopropyl)amino)-N,N-dioctadecylpentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Bis((3-aminopropyl)amino)-N,N-dioctadecylpentanamide, also known as DAPTA, is a synthetic peptide that has been developed as an HIV-1 entry inhibitor. DAPTA is a highly potent and selective inhibitor that targets the viral envelope glycoprotein gp120, which is essential for viral entry into host cells. The unique structure of DAPTA allows it to bind to gp120 with high affinity, thereby preventing viral attachment and fusion with host cells.
Wirkmechanismus
2,5-Bis((3-aminopropyl)amino)-N,N-dioctadecylpentanamide acts by binding to the viral envelope glycoprotein gp120, which is essential for viral entry into host cells. By binding to gp120, 2,5-Bis((3-aminopropyl)amino)-N,N-dioctadecylpentanamide prevents the virus from attaching to and fusing with host cells, thereby blocking viral entry and replication.
Biochemische Und Physiologische Effekte
2,5-Bis((3-aminopropyl)amino)-N,N-dioctadecylpentanamide has been shown to exhibit potent antiviral activity against HIV-1 in vitro and in vivo. In addition, 2,5-Bis((3-aminopropyl)amino)-N,N-dioctadecylpentanamide has been shown to be safe and well-tolerated in animal studies, suggesting its potential for clinical development as an HIV-1 therapeutic.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2,5-Bis((3-aminopropyl)amino)-N,N-dioctadecylpentanamide is its high potency and selectivity for gp120, which makes it a highly effective HIV-1 entry inhibitor. However, 2,5-Bis((3-aminopropyl)amino)-N,N-dioctadecylpentanamide is a synthetic peptide, which can be challenging to produce in large quantities. In addition, 2,5-Bis((3-aminopropyl)amino)-N,N-dioctadecylpentanamide may have limited efficacy against certain HIV-1 strains that have developed resistance to current antiretroviral therapies.
Zukünftige Richtungen
There are several potential future directions for 2,5-Bis((3-aminopropyl)amino)-N,N-dioctadecylpentanamide research. One area of focus could be the development of more efficient and cost-effective methods for synthesizing 2,5-Bis((3-aminopropyl)amino)-N,N-dioctadecylpentanamide. Another area of focus could be the optimization of 2,5-Bis((3-aminopropyl)amino)-N,N-dioctadecylpentanamide for clinical development, including the evaluation of its safety and efficacy in human trials. Finally, 2,5-Bis((3-aminopropyl)amino)-N,N-dioctadecylpentanamide could be further studied as a potential therapeutic for other viral infections that rely on gp120 for entry, such as hepatitis C virus and Ebola virus.
Synthesemethoden
2,5-Bis((3-aminopropyl)amino)-N,N-dioctadecylpentanamide is synthesized through a solid-phase peptide synthesis (SPPS) approach. The synthesis involves the coupling of amino acids onto a resin support, followed by deprotection and cleavage of the peptide from the resin. The final product is purified using high-performance liquid chromatography (HPLC) to obtain a highly pure and homogeneous peptide.
Wissenschaftliche Forschungsanwendungen
2,5-Bis((3-aminopropyl)amino)-N,N-dioctadecylpentanamide has been extensively studied as an HIV-1 entry inhibitor in both in vitro and in vivo models. It has been shown to exhibit potent antiviral activity against a wide range of HIV-1 strains, including those that are resistant to current antiretroviral therapies. 2,5-Bis((3-aminopropyl)amino)-N,N-dioctadecylpentanamide has also been shown to be safe and well-tolerated in animal studies, suggesting its potential for clinical development as an HIV-1 therapeutic.
Eigenschaften
CAS-Nummer |
133294-12-9 |
|---|---|
Produktname |
2,5-Bis((3-aminopropyl)amino)-N,N-dioctadecylpentanamide |
Molekularformel |
C47H99N5O |
Molekulargewicht |
750.3 g/mol |
IUPAC-Name |
2,5-bis(3-aminopropylamino)-N,N-dioctadecylpentanamide |
InChI |
InChI=1S/C47H99N5O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-44-52(47(53)46(51-43-37-40-49)38-35-41-50-42-36-39-48)45-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h46,50-51H,3-45,48-49H2,1-2H3 |
InChI-Schlüssel |
CNPNJPVVWNGFAH-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)C(=O)C(CCCNCCCN)NCCCN |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)C(=O)C(CCCNCCCN)NCCCN |
Synonyme |
1-DOS dioctadecylamidospermine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1H-Imidazo[1,2-b]pyrazole-1-carboxaldehyde, 2,3-dihydro-7-methyl-(9CI)](/img/structure/B136969.png)


![[1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B136975.png)
![Methyl 2-[(3-acetyloxy-4,5-dimethoxyoxan-2-yl)methoxy]acetate](/img/structure/B136979.png)


![3-Piperidinamine, N-[(2-methoxyphenyl)methyl]-2-phenyl-, (2S,3S)-](/img/structure/B136986.png)
